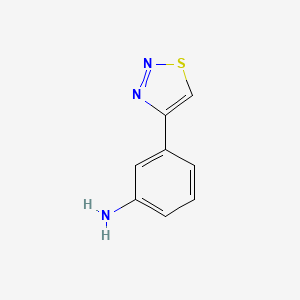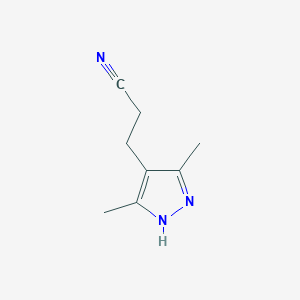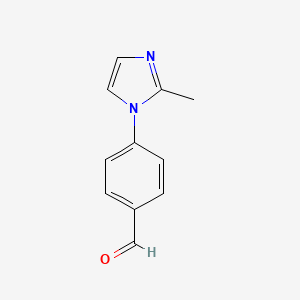
4-(2-méthyl-1H-imidazol-1-yl)benzaldéhyde
Vue d'ensemble
Description
4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O. It features a benzaldehyde moiety substituted with a 2-methylimidazole group at the para position.
Applications De Recherche Scientifique
4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is explored for use in the development of advanced materials, such as organic semiconductors and dyes .
Mécanisme D'action
Target of Action
Imidazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are involved in a wide range of biochemical processes, including signal transduction, DNA synthesis, and energy metabolism .
Pharmacokinetics
The compound is a solid under normal conditions and is stored in an inert atmosphere at 2-8°C . These properties may influence its bioavailability.
Result of Action
Imidazole derivatives have been associated with a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the N-arylation of 2-methylimidazole with 4-bromobenzaldehyde using a palladium-catalyzed cross-coupling reaction. The reaction typically employs a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed:
Oxidation: 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 4-(2-Methyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: 4-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzaldehyde.
Comparaison Avec Des Composés Similaires
4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the imidazole ring.
4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde: Similar structure but the imidazole ring is substituted at a different position.
4-(Pyridin-3-yl)benzaldehyde: Features a pyridine ring instead of an imidazole ring
Uniqueness: 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its reactivity and binding properties. This structural feature may enhance its potential as a pharmacophore and its utility in various chemical reactions compared to its non-methylated counterparts .
Propriétés
IUPAC Name |
4-(2-methylimidazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYJGBSRSBDUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390220 | |
| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88427-96-7 | |
| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
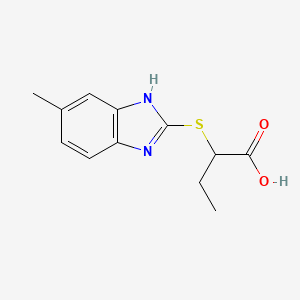
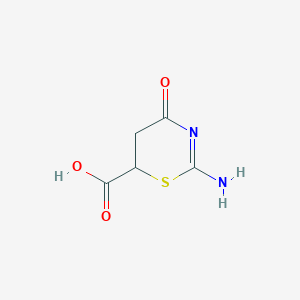


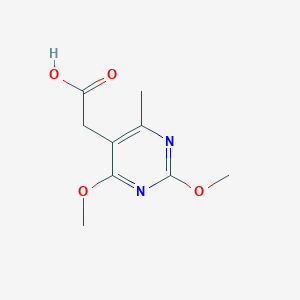

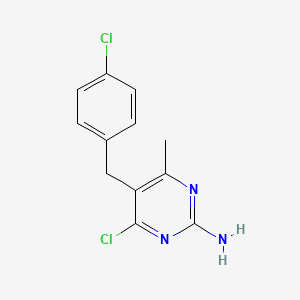
![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)
![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)

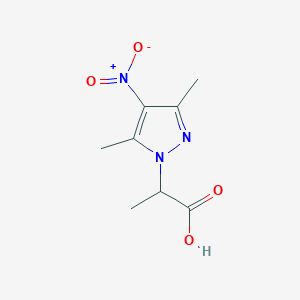
![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
